molecular formula C20H19N3O2S B11127251 N-[2-(1H-indol-3-yl)ethyl]-3-(3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide

N-[2-(1H-indol-3-yl)ethyl]-3-(3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide

Cat. No.: B11127251
M. Wt: 365.5 g/mol
InChI Key: RLFUNJMBNWFDAS-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-3-yl)ethyl]-3-(3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide is a complex organic compound that combines an indole moiety with a benzothiazole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-3-(3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with tryptamine (which contains the indole moiety) and a benzothiazole derivative.

    Coupling Reaction: The key step involves coupling the tryptamine with the benzothiazole derivative. This is often achieved using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Solvents like dichloromethane or dimethylformamide (DMF) are commonly used. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures to ensure complete reaction.

Industrial Production Methods

For industrial-scale production, the process may be optimized for higher yields and purity. This could involve:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

    Purification Techniques: Employing advanced purification methods such as high-performance liquid chromatography (HPLC) to isolate the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)ethyl]-3-(3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The indole and benzothiazole moieties can be oxidized under strong oxidative conditions, leading to the formation of quinone-like structures.

    Reduction: Reduction reactions can target the carbonyl group in the benzothiazole ring, potentially converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution on the indole ring.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols.

Scientific Research Applications

N-[2-(1H-indol-3-yl)ethyl]-3-(3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its structural similarity to bioactive molecules. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new materials and drugs.

    Materials Science: Its unique structure may be exploited in the design of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-[2-(1H-indol-3-yl)ethyl]-3-(3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide exerts its effects involves interactions with various molecular targets:

    Molecular Targets: It may interact with enzymes, receptors, or DNA, depending on its specific application.

    Pathways Involved: The compound could modulate signaling pathways related to inflammation, cell proliferation, or apoptosis, contributing to its therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-indol-3-yl)ethyl]-3-(3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide is unique due to its specific combination of indole and benzothiazole moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C20H19N3O2S

Molecular Weight

365.5 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-3-(3-oxo-1,2-benzothiazol-2-yl)propanamide

InChI

InChI=1S/C20H19N3O2S/c24-19(10-12-23-20(25)16-6-2-4-8-18(16)26-23)21-11-9-14-13-22-17-7-3-1-5-15(14)17/h1-8,13,22H,9-12H2,(H,21,24)

InChI Key

RLFUNJMBNWFDAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CCN3C(=O)C4=CC=CC=C4S3

Origin of Product

United States

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